(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-PRCZDLBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88784-89-8 | |
| Record name | beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Mechanistic Overview
The most widely documented method involves the hydrogenation of substituted propiophenone intermediates. As detailed in EP 3160937B1, this two-step process begins with the synthesis of a chiral propiophenone precursor, such as 4’-hydroxy-2-[(α-methylbenzyl)amino]propiophenone hydrochloride. The key step is the catalytic hydrogenation of the ketone group to the corresponding alcohol while preserving stereochemical integrity.
Reaction Conditions
In Example 7 of EP 3160937B1, 50 g of 4’-hydroxy-2(S)-[(αS-methylbenzyl)amino]propiophenone hydrochloride is dissolved in 300 mL methanol and hydrogenated over 10 g of 5% palladium-on-carbon (Pd-C) at 4–5 kg/cm² pressure and 50–70°C. Post-reaction, the catalyst is filtered, and the solvent is evaporated. The residue is treated with aqueous sodium hydroxide to precipitate the free base, yielding (1R,2S)-4’-hydroxy-2-amino-1-phenylpropan-1-ol (L-4-hydroxynorephedrine) with a melting point of 158–160°C and 99.8% ee.
Stereochemical Control
The stereoselectivity arises from the chiral auxiliary [(αS-methylbenzyl)amino] group, which directs hydrogen addition to the re face of the ketone. This method consistently achieves >99% ee when using enantiopure starting materials.
Yield and Scalability
Typical yields range from 70% to 85%, contingent on the purity of the precursor and catalyst activity. Scaling this method requires careful pressure and temperature control to avoid racemization.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
US Patent 4,416,827 discloses the resolution of racemic (1RS,2SR)-2-amino-1-phenylpropan-1-ol using S-(carboxymethyl)-cysteine as a chiral resolving agent. The racemate forms diastereomeric salts with the resolving agent, which exhibit differential solubility in polar solvents.
Operational Protocol
In a representative procedure, the racemic free base is treated with S-(carboxymethyl)-cysteine in ethanol, yielding a crystalline diastereomeric salt. Recrystallization from ethanol-water mixtures enriches the desired (1R,2S)-enantiomer. Acidification with hydrochloric acid then affords the hydrochloride salt with 71% yield.
Limitations
This method’s efficiency depends on the solubility difference between diastereomers, often requiring multiple recrystallizations to achieve >98% ee. The process generates stoichiometric waste from the resolving agent, impacting cost and sustainability.
Biocatalytic Synthesis from L-Phenylalanine
Multi-Enzyme Cascades
A groundbreaking approach reported in Organic Process Research & Development employs a four-step enzymatic cascade to convert L-phenylalanine into (1S,2R)-1-amino-1-phenylpropan-2-ol. The pathway involves:
Optimization and Yield
The final transamination step utilizes a keto acid (e.g., pyruvate) as an amine acceptor, achieving 70% yield and 98–99% ee. The reaction occurs at ambient temperature in aqueous buffer, eliminating the need for high-pressure equipment.
Advantages Over Traditional Methods
Biocatalysis offers superior sustainability, as enzymes operate under mild conditions and generate minimal waste. However, enzyme stability and cost remain challenges for industrial-scale production.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Agent | Yield | ee | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd-C, Raney Ni | 70–85% | >99% | High (patent-scale) |
| Chiral Resolution | S-(carboxymethyl)-cysteine | 71% | 98% | Moderate |
| Biocatalytic Synthesis | TAL, SMO, SpEH, ωTA | 70% | 98–99% | Emerging (lab-scale) |
Catalytic hydrogenation remains the industry standard due to its high enantioselectivity and scalability. Chiral resolution is less favored due to lower yields and waste generation. Biocatalytic methods, while promising, require further optimization for commercial viability .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 1-Phenyl-2-propanone
Reduction: 1-Phenyl-2-propanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its unique stereochemistry allows for the development of novel derivatives with enhanced biological activities.
Biology
Research has focused on its effects on neurotransmitter systems. Studies indicate that (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride interacts with adrenergic receptors, influencing the release of norepinephrine and dopamine. This interaction is crucial for understanding its psychoactive properties and potential therapeutic applications in mood disorders.
Medicine
This compound is investigated for its decongestant and stimulant properties , with potential applications in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Narcolepsy
Clinical studies have shown that it can enhance alertness and reduce fatigue through its sympathomimetic actions.
Industry
In pharmaceutical manufacturing, this compound is used as a precursor in synthesizing other active pharmaceutical ingredients (APIs). Its high enantiomeric purity makes it particularly valuable in applications requiring specific biological activity.
Case Studies and Research Findings
Research utilizing high-throughput screening methods has demonstrated the compound's ability to interact with various cellular pathways. Notable findings include:
- Pharmacokinetics: Studies indicate reduced bioavailability due to first-pass metabolism but good absorption when administered orally.
- Peak plasma concentrations typically occur within 1 to 2 hours post-administration.
Toxicity Reports
Some case studies have reported adverse effects associated with sympathomimetic agents similar to this compound. Instances of cardiovascular toxicity and psychosis have been documented in patients misusing sympathomimetics.
Mechanism of Action
The compound exerts its effects primarily through its action on the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced appetite, and enhanced mood .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure and function, used as a stimulant and decongestant.
Pseudoephedrine: Another similar compound with decongestant properties.
Norephedrine: Shares structural similarities and is used in various pharmaceutical applications
Uniqueness
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in both research and therapeutic applications .
Biological Activity
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as phenylpropanolamine, is a chiral compound with significant relevance in medicinal chemistry. Its structure consists of an amino group, a phenyl group, and a hydroxyl group attached to a propanol backbone. The unique stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Sympathomimetic Activity : The compound acts as a sympathomimetic agent, stimulating adrenergic receptors in the central nervous system. This leads to the release of norepinephrine and dopamine, resulting in increased alertness and reduced fatigue.
- Vasoconstriction : It possesses vasoconstrictive properties, making it effective as a decongestant.
- Stimulant Effects : Known for its stimulant effects, the compound is often utilized in various formulations aimed at enhancing energy and focus .
The mechanism of action involves interactions with adrenergic receptors:
- Adrenergic Receptor Interaction : The compound binds to alpha and beta adrenergic receptors, mimicking the effects of endogenous catecholamines like norepinephrine.
- Neurotransmitter Release : By stimulating these receptors, this compound promotes the release of neurotransmitters that enhance alertness and cognitive function.
- Physiological Effects : The resultant physiological effects include increased heart rate, elevated blood pressure, and improved respiratory function due to bronchodilation.
Synthesis and Derivatives
Research has focused on synthesizing this compound through various methods to enhance its biological activity:
| Synthesis Method | Yield | Enantiomeric Purity |
|---|---|---|
| Multienzyme Pathway | 81% | >99.4% ee |
| One-Pot Cascade | 75% | >99% ee |
These methods allow for the generation of enantiomerically pure forms necessary for biological testing .
Case Studies
Several studies have evaluated the efficacy and safety of this compound:
- Clinical Applications : A clinical study highlighted its use in treating nasal congestion due to its vasoconstrictive properties. Patients reported significant relief from symptoms without severe adverse effects .
- Comparative Studies : In comparison with other sympathomimetics like pseudoephedrine, this compound showed similar efficacy but with a different side effect profile, making it a candidate for further research in decongestant formulations .
- Toxicology Reports : Toxicological assessments indicate that while the compound is effective at therapeutic doses, overdoses can lead to cardiovascular complications due to excessive stimulation of adrenergic receptors.
Q & A
Q. How can researchers address batch-to-batch variability in enantiomeric excess (EE) during scale-up?
- Quality control :
- Process analytical technology (PAT) : Implement inline FTIR to monitor hydrogenation progress and adjust catalyst loading.
- DoE optimization : Use response surface methodology (RSM) to balance reaction time, temperature, and pressure for ≥98% EE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
